molecular formula C7H13ClN2 B15308807 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride

4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride

Cat. No.: B15308807
M. Wt: 160.64 g/mol
InChI Key: NFZCRKVHTAGNHA-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by an ethyl group at position 4 and methyl groups at positions 2 and 5 of the imidazole ring, with a hydrochloride counterion. Imidazole derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their versatile reactivity and biological activity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in aqueous reaction systems.

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-4-7-5(2)8-6(3)9-7;/h4H2,1-3H3,(H,8,9);1H

InChI Key

NFZCRKVHTAGNHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2,5-dimethylimidazole in the presence of hydrochloric acid. The reaction conditions are usually mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride with structurally similar imidazole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Applications Sources
4,5-Dimethyl-1H-imidazole hydrochloride 53316-51-1 C₅H₉ClN₂ 132.59 305 (decomp) Organic synthesis intermediate
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride - C₆H₉Cl₂N₂ 195.06 Not reported Building block for further modifications
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride 61033-71-4 C₉H₁₁N₃·HCl 197.66 Not reported Research chemical for organic synthesis
4-Ethyl-2,5-dimethyl-1H-imidazole hydrochloride (Target) Not available C₇H₁₁ClN₂ 158.63* Not reported Hypothesized: Catalyst, bioactive agent -

*Calculated molecular weight based on formula.

Key Observations :

  • Substituent Effects : The ethyl group at position 4 in the target compound increases its molecular weight and lipophilicity compared to 4,5-dimethyl-1H-imidazole hydrochloride. This may enhance membrane permeability in biological systems or alter solubility in organic solvents.
  • Salt Form : Hydrochloride salts, common in the listed analogs, improve crystallinity and stability, facilitating handling in industrial and research settings .

Biological Activity

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and research findings.

Basic Information

PropertyValue
CAS Number Not specified
Molecular Formula C8H12ClN3
Molecular Weight 189.65 g/mol
Purity Typically >95%

Synthesis

The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride typically involves the reaction of 2,5-dimethylimidazole with ethyl halides in the presence of a suitable base. Detailed synthetic routes often vary based on desired purity and yield.

The biological activity of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride can be attributed to its interaction with various biological targets. It is known to modulate enzyme activities and interact with cellular receptors, influencing several biochemical pathways.

Antimicrobial Activity

Research has demonstrated that 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 50 to 200 µg/mL, indicating moderate antimicrobial activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated against various cancer cell lines, including:

Cell LineIC50 (µM)
HepG2 (liver cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride against multi-drug resistant strains. The results indicated significant bactericidal activity, particularly against Gram-positive bacteria .
  • Anticancer Research : A recent investigation published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent .
  • Mechanistic Insights : Research featured in Molecular Pharmacology detailed the interaction between 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride and specific protein targets involved in cellular signaling pathways. The findings suggested that the compound acts as an inhibitor of key kinases involved in cancer progression .

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